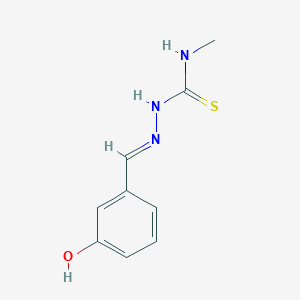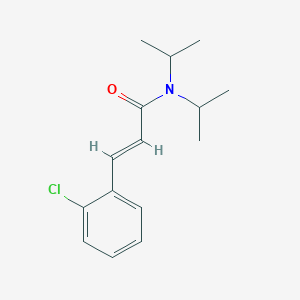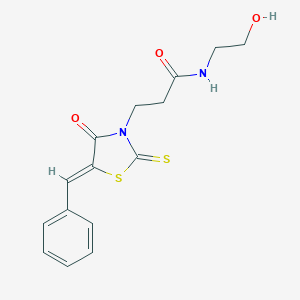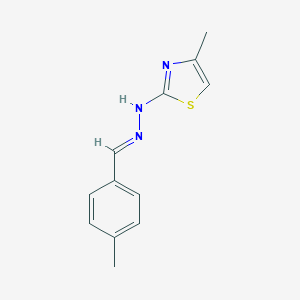
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a synthetic derivative of benzamide, which has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. The compound may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are dependent on the specific application. In antibacterial and antifungal studies, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In antitumor studies, the compound has been shown to induce cell death in cancer cells. In fluorescent probe studies, the compound has been shown to selectively detect metal ions in biological systems. The compound has also been shown to induce phototoxicity in cancer cells in photodynamic therapy studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for lab experiments include its synthetic accessibility, its potential for multiple applications, and its ability to selectively target cellular components. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods.
3. Investigation of the compound's potential use in other applications, such as imaging and sensing.
4. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the compound's potential use in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic derivative of benzamide that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including antibacterial, antifungal, and antitumor activities, as well as fluorescent probe and photodynamic therapy studies. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Nom du produit |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
|---|---|
Formule moléculaire |
C15H10N4O4 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4/c20-15(11-7-4-8-12(9-11)19(21)22)16-14-13(17-23-18-14)10-5-2-1-3-6-10/h1-9H,(H,16,18,20) |
Clé InChI |
QRDXACKSZMYOAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)





![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)